Dithiothreitol

Description

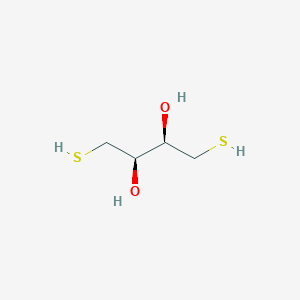

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJLVAABSRFDPM-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](CS)O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316708 | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | 1,4-Dithiothreitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13940 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BP: 115-116 °C at 1 mm Hg, Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Freely soluble in water, Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ether | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Oxidized form: <2.5% (absorbance at 283nm) | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ether, Solid | |

CAS No. |

16096-97-2, 3483-12-3 | |

| Record name | L-Dithiothreitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16096-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dithiothreitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003483123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dithiothreitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04447 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Dithiothreitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [R-(R*,R*)]-1,4-dimercaptobutane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIOTHREITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ID5YZU6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

42-43 °C, 42.50 °C. @ 760.00 mm Hg | |

| Record name | 1,4-Dithiothreitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8422 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-Dithiothreitol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dithiothreitol (DTT): A Comprehensive Technical Guide on its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiothreitol (DTT), also known as Cleland's reagent, is a powerful reducing agent indispensable in the fields of biochemistry, molecular biology, and drug development.[1][2][3] Its primary function is the reduction of disulfide bonds in proteins and other molecules, thereby playing a critical role in protein structure-function studies, enzyme activity assays, and preventing protein aggregation.[2][3][4] This guide provides an in-depth exploration of DTT's chemical properties, its detailed mechanism of action, and its diverse applications, with a focus on providing practical, quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a small, water-soluble organosulfur compound with the chemical formula C₄H₁₀O₂S₂.[1] It exists as a racemic mixture of two enantiomers.[1][5] DTT's utility as a reducing agent stems from its two thiol (-SH) groups, which readily donate electrons to disulfide bonds (S-S), converting them into free sulfhydryl groups.[3] This ability to cleave disulfide bonds is fundamental to its wide range of applications, from preparing proteins for electrophoresis to maintaining the activity of sensitive enzymes.[3][6]

Physicochemical Properties of DTT

A summary of the key physicochemical properties of DTT is presented in the table below. This data is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₁₀O₂S₂ | [1] |

| Molar Mass | 154.253 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 42 to 43 °C (108 to 109 °F; 315 to 316 K) | [1] |

| Boiling Point | 125 to 130 °C (257 to 266 °F; 398 to 403 K) at 2 mmHg | [1] |

| Solubility | Highly soluble in water, ethanol, chloroform, ether, and ethyl acetate | [4][7] |

| Redox Potential (pH 7) | -0.33 V | [1][4][7] |

| pKa of Thiol Groups | 9.2 and 10.1 | [1][7] |

| Optimal pH Range | 7.1 - 9.0 | [4][7] |

Mechanism of Action: Disulfide Bond Reduction

The reducing power of DTT is most effective at pH values above 7, where the thiol groups are deprotonated to the more reactive thiolate form (-S⁻).[1][3] The reduction of a disulfide bond by DTT is a two-step process involving thiol-disulfide exchange reactions.[3][7]

-

Formation of a Mixed Disulfide: One of the thiolate ions of DTT attacks a sulfur atom of the target disulfide bond, forming a transient mixed disulfide intermediate. This cleaves the original disulfide bond, reducing one of the sulfur atoms to a free thiol.[3]

-

Intramolecular Cyclization: The second thiol group of the same DTT molecule then attacks the sulfur atom of the mixed disulfide, leading to the formation of a stable, six-membered ring with an internal disulfide bond (oxidized DTT) and the fully reduced target molecule.[1][3][7] This intramolecular reaction is highly favored, driving the overall reaction to completion.[1][7]

Quantitative Aspects of DTT Activity

The effectiveness of DTT is influenced by several factors, including pH, temperature, and concentration. Understanding these parameters is critical for optimizing experimental protocols.

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 7.1 - 9.0 | Reducing power is limited below pH 7 as the protonated thiol form is not reactive. | [1][4][7] |

| Temperature | 20 - 56 °C | Higher temperatures can increase the rate of reduction but may also decrease DTT stability. | [1][8][9] |

| Concentration | 1 - 100 mM | 1-10 mM is used for maintaining proteins in a reduced state, while 50-100 mM is often used for complete reduction for SDS-PAGE. | [4][9] |

| Half-life | 40 hours (pH 6.5, 20°C) | The half-life decreases significantly as pH and temperature increase. For example, it is 1.4 hours at pH 8.5 and 20°C. | [1] |

Key Applications and Experimental Protocols

DTT is a versatile reagent with numerous applications in life science research. Detailed protocols for some of its most common uses are provided below.

Protein Reduction and Alkylation for Mass Spectrometry

This protocol is essential for preparing protein samples for mass spectrometry by ensuring complete denaturation and preventing the reformation of disulfide bonds.[8][10]

Materials:

-

Protein sample

-

Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

1 M DTT stock solution (freshly prepared in water)

-

500 mM Iodoacetamide (IAA) stock solution (freshly prepared in water, protected from light)

-

Quenching solution (e.g., 1 M DTT)

-

Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Trypsin (sequencing grade)

-

Formic acid

Protocol:

-

Solubilization: Dissolve the protein sample in the denaturing buffer.

-

Reduction: Add the 1 M DTT stock solution to a final concentration of 5-10 mM. Incubate for 1 hour at 37°C.[11]

-

Alkylation: Cool the sample to room temperature. Add the 500 mM IAA stock solution to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.[11]

-

Quenching: Add the quenching solution to a final concentration of 20 mM to react with excess IAA. Incubate for 15 minutes at room temperature.

-

Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[12]

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%.

-

Desalting: Desalt the peptide mixture using a C18 column before LC-MS/MS analysis.

Enzyme Activity Assays

DTT is often included in enzyme assay buffers to maintain the reduced state of cysteine residues in the active site, which is crucial for catalytic activity.[13]

Materials:

-

Enzyme of interest

-

Assay buffer (specific to the enzyme, typically pH 7.0-8.5)

-

1 M DTT stock solution

-

Substrate for the enzyme

-

Detection reagent/system

Protocol:

-

Prepare Assay Buffer: Prepare the appropriate assay buffer and add DTT to a final concentration of 1-5 mM. It is recommended to add DTT fresh before each experiment.

-

Enzyme Preparation: Dilute the enzyme to the desired concentration in the DTT-containing assay buffer.

-

Pre-incubation: Pre-incubate the enzyme solution at the optimal temperature for the assay for a short period (e.g., 5-10 minutes) to ensure the enzyme is in its active, reduced state.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Activity: Monitor the reaction progress using a suitable detection method (e.g., spectrophotometry, fluorometry).

Cell Lysis Buffers

DTT is a common component of cell lysis buffers, where it helps to break disulfide bonds in proteins, aiding in their solubilization and preventing oxidation.[14][15]

Materials:

-

Cell pellet

-

Lysis buffer (e.g., RIPA buffer, Tris-based buffers)

-

1 M DTT stock solution

-

Protease and phosphatase inhibitors

Protocol:

-

Prepare Lysis Buffer: Prepare the desired lysis buffer and add protease and phosphatase inhibitors immediately before use.

-

Add DTT: Add DTT to the lysis buffer to a final concentration of 1-5 mM.

-

Cell Lysis: Resuspend the cell pellet in the DTT-containing lysis buffer.

-

Incubation: Incubate the lysate on ice for a specified time (e.g., 30 minutes) with occasional vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

-

Collect Supernatant: Carefully collect the supernatant containing the soluble proteins for downstream applications.

Role in Signaling Pathways

Thiol-disulfide exchange reactions, the fundamental mechanism of DTT action, are also a key regulatory mechanism in cellular signaling pathways.[16] The reversible formation and reduction of disulfide bonds can act as a "redox switch" to control protein function.[16] While DTT is an exogenous reducing agent, it can be used experimentally to probe these pathways. For instance, the thioredoxin (Trx) and glutathione (GSH) systems are endogenous redox regulators that reduce disulfide bonds in proteins involved in signaling.[17]

Conclusion

This compound is a cornerstone reagent in modern life sciences, enabling a wide array of experimental techniques through its potent ability to reduce disulfide bonds. Its mechanism of action, driven by the formation of a stable oxidized ring structure, is both efficient and well-understood. By providing quantitative data and detailed experimental protocols, this guide serves as a valuable resource for researchers, scientists, and drug development professionals seeking to effectively utilize DTT in their work. Proper understanding and application of DTT are crucial for obtaining accurate, reproducible, and meaningful experimental results.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. agscientific.com [agscientific.com]

- 4. interchim.fr [interchim.fr]

- 5. biocompare.com [biocompare.com]

- 6. nbinno.com [nbinno.com]

- 7. astralscientific.com.au [astralscientific.com.au]

- 8. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]

Dithiothreitol (DTT): A Technical Guide to Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithiothreitol (DTT), also known as Cleland's reagent, is a powerful and widely used reducing agent in biochemistry and molecular biology.[1] Its primary application is the reduction of disulfide bonds (-S-S-) in proteins and peptides to their corresponding sulfhydryl groups (-SH), a critical step in various analytical and preparative techniques. This technical guide provides an in-depth overview of DTT's mechanism of action, factors influencing its efficacy, quantitative data for experimental design, and detailed protocols for its application in research and drug development.

Core Principles of this compound

Chemical Properties and Mechanism of Action

DTT is an organosulfur compound with two thiol groups, which are responsible for its potent reducing capabilities.[1] The reduction of a disulfide bond by DTT is a two-step thiol-disulfide exchange reaction.[2]

-

Mixed Disulfide Formation: One of the thiol groups on DTT attacks the target disulfide bond, forming a mixed disulfide intermediate.[3]

-

Intramolecular Cyclization: The second thiol group on the same DTT molecule then attacks the mixed disulfide. This intramolecular reaction is highly favorable and results in the formation of a stable, oxidized six-membered ring (cyclic DTT) and the fully reduced target protein with two free sulfhydryl groups.[2][3]

This intramolecular cyclization drives the reaction to completion, making DTT a much more efficient reducing agent at lower concentrations compared to monothiol reagents like β-mercaptoethanol.[3][4]

Physicochemical Properties

DTT is a white solid that is highly soluble in water and other polar solvents like ethanol.[5][6] It is known for its strong reducing power, with a redox potential of -0.33 V at pH 7.[2][5][6]

| Property | Value | References |

| Molecular Formula | C₄H₁₀O₂S₂ | [2] |

| Molecular Weight | 154.25 g/mol | [3] |

| Appearance | White solid | [2] |

| Melting Point | 42-43 °C | [2] |

| Redox Potential | -0.33 V (at pH 7) | [2][5][6] |

| pKa of Thiol Groups | 9.2 and 10.1 | [2][5] |

| Solubility | Highly soluble in water, ethanol, chloroform, ether | [5][6] |

Factors Influencing Reduction Efficacy

The efficiency of disulfide bond reduction by DTT is dependent on several key experimental parameters.

pH

The reducing power of DTT is pH-dependent, with optimal activity observed at pH values above 7. This is because the thiolate anion (-S⁻), the reactive form of the thiol group, predominates at higher pH levels.[2] The reducing power diminishes in acidic conditions due to the protonation of the thiol groups. The optimal pH range for DTT is generally considered to be between 7.1 and 8.0, although it can be used effectively from pH 6.5 to 9.0.[5][6]

Concentration

The concentration of DTT is a critical factor. For routine applications like maintaining proteins in a reduced state, concentrations of 1-10 mM are typically sufficient.[3][5][6] For complete denaturation and reduction for electrophoresis (e.g., SDS-PAGE), higher concentrations of 50-100 mM may be required.[3][7]

Temperature and Incubation Time

Higher temperatures generally increase the rate of reduction.[8] Incubating samples at temperatures such as 37°C or 56°C can enhance the reduction process compared to room temperature or on ice.[3][8] However, DTT concentration and temperature often play a more significant role in the extent of reduction than the incubation time.[8] For many applications, an incubation time of 15-30 minutes is sufficient.[3]

Accessibility of Disulfide Bonds

DTT can only reduce disulfide bonds that are accessible to the solvent. Buried disulfide bonds within the core of a folded protein are often resistant to reduction.[2][5] To reduce these inaccessible bonds, denaturing conditions are required, such as the presence of 6 M guanidinium hydrochloride, 8 M urea, or 1% SDS.[2][5]

Quantitative Data for Experimental Design

The extent of disulfide bond reduction can be controlled by modulating DTT concentration and temperature. This is particularly relevant in the development of Antibody-Drug Conjugates (ADCs), where a specific number of interchain disulfides are targeted for reduction.[8]

| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Approx. Thiols per Antibody (IgG1) | References |

| 0.1 | 37 | 30 | ~0.4 | [8] |

| 1.0 | 37 | 30 | ~1.2 | [8] |

| 1.5 | 37 | 30 | ~2.0 | [8] |

| 3.5 | 37 | 30 | ~4.0 | [8] |

| 5.0 | 4 | 30 | ~3.8 | [8] |

| 5.0 | 25 | 30 | ~4.6 | [8] |

| 5.0 | 37 | 30 | ~5.4 | [8] |

| 5.0 | 56 | 30 | ~6.0 | [8] |

| 7.0 | 37 | 30 | ~6.0 | [8] |

| 10 | 37 | 30 | ~7.0 | [8] |

| 20 | 37 | 30 | ~8.0 | [8] |

| 20 | 56 | 30 | Maximal reduction | [8] |

| 50 | 37 | 30 | ~8.0 | [8] |

| 100 | 37 | 30 | ~8.0 | [8] |

Note: The number of thiols per antibody did not exceed eight, corresponding to the full reduction of the four interchain disulfide bonds in a typical IgG1 mAb.[8]

Experimental Protocols

General Protocol for Protein Reduction Prior to SDS-PAGE

This protocol describes the complete reduction and denaturation of proteins for analysis by SDS-PAGE.

-

Sample Preparation: Prepare the protein sample in a suitable buffer.

-

Prepare Loading Buffer: Prepare a 2X Laemmli sample buffer containing 100 mM DTT.

-

Reduction and Denaturation: Mix the protein sample 1:1 with the 2X DTT-containing sample buffer.

-

Incubation: Heat the mixture at 95-100°C for 5-10 minutes.

-

Electrophoresis: Cool the sample to room temperature and load it onto the SDS-PAGE gel.

Controlled Reduction of Antibody Interchain Disulfides for ADC Development

This protocol outlines a method for the partial and controlled reduction of an antibody, such as trastuzumab, for subsequent drug conjugation.[8]

-

Materials:

-

Monoclonal antibody (e.g., Trastuzumab at 10 mg/mL).

-

Reduction buffer (e.g., Borate buffer).

-

1 M DTT stock solution in water (prepare fresh).

-

Purification column (e.g., size-exclusion chromatography) or dialysis cassette.

-

Ellman's reagent for thiol quantification.

-

-

Procedure:

-

Antibody Preparation: Prepare the antibody solution to the desired concentration in the reduction buffer.

-

DTT Addition: From the freshly prepared 1 M stock, add the required volume of DTT to the antibody solution to achieve the target final concentration (e.g., 3.5 mM for an average of 4 thiols/mAb).[8]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).[8]

-

Removal of Excess DTT: Immediately after incubation, remove the excess DTT to stop the reaction and prevent interference with subsequent steps. This is typically done by size-exclusion chromatography or dialysis against the conjugation buffer.

-

Quantification (Optional but Recommended): Determine the number of free thiols generated per antibody using Ellman's assay to confirm the extent of reduction.

-

Conjugation: The reduced antibody with its newly exposed free thiols is now ready for conjugation with a thiol-reactive linker-payload.

-

Applications in Research and Drug Development

-

Protein Denaturation for Electrophoresis: DTT is a standard component of sample buffers for SDS-PAGE, ensuring proteins are fully denatured and separated based on molecular weight.[1]

-

Enzyme Activity Preservation: By maintaining cysteine residues in their reduced state, DTT helps preserve the catalytic activity of enzymes that are sensitive to oxidation.

-

Preventing Protein Aggregation: DTT prevents the formation of disulfide-linked aggregates, which is crucial during protein purification and storage.[9]

-

Antibody-Drug Conjugates (ADCs): DTT is used for the controlled reduction of interchain disulfide bonds in monoclonal antibodies to provide specific sites for drug conjugation.[8][10]

-

RNA/DNA Work: DTT can be used to inactivate ribonucleases by reducing their disulfide bonds, thereby protecting RNA integrity during extraction. It is also used as a "deprotecting" agent for thiolated DNA to prevent dimer formation.[2][11]

Handling and Storage

DTT is susceptible to oxidation by air, especially in solution.[2][6] To ensure its efficacy, proper handling and storage are crucial.

-

Storage: Store solid DTT powder in a desiccated environment at -20°C.

-

Solution Preparation: Prepare DTT solutions fresh immediately before use to ensure maximum reducing activity. If a stock solution must be stored, it should be aliquoted and kept at -20°C.[7]

-

Handling: Minimize exposure of DTT powder and solutions to air.[6] Work in a well-ventilated area and use appropriate personal protective equipment.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. broadpharm.com [broadpharm.com]

- 4. A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. astralscientific.com.au [astralscientific.com.au]

- 6. interchim.fr [interchim.fr]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dalochem.com [dalochem.com]

- 10. resources.strem.com [resources.strem.com]

- 11. usbio.net [usbio.net]

Dithiothreitol (DTT): A Technical Guide to its Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a small-molecule redox reagent that is virtually indispensable in the fields of biochemistry, molecular biology, and drug development.[1][2] Its primary and most celebrated function is the reduction of disulfide bonds in proteins and peptides, preventing the formation of intra- and intermolecular disulfide linkages between cysteine residues.[1][3] This capability is fundamental for maintaining protein structure and function during experimental procedures, rendering DTT a cornerstone of modern protein research.[1][2] This technical guide provides an in-depth exploration of the chemical properties, structure, mechanism of action, and key applications of this compound.

Chemical Properties and Structure

DTT is an organosulfur compound with the formula (CH(OH)CH₂SH)₂.[4] It is a white, crystalline powder with a slight, characteristic odor.[5][6] A key feature of DTT is its high solubility in water and other polar solvents, including ethanol, acetone, and ethyl acetate.[5][7]

The structure of DTT is derived from the four-carbon sugar, threose. It exists as a racemic mixture of two enantiomers.[4] The presence of two thiol (-SH) groups on adjacent carbon atoms is central to its potent reducing activity.[3]

Quantitative Data Summary

| Property | Value | References |

| Chemical Formula | C₄H₁₀O₂S₂ | [4] |

| Molecular Weight | 154.25 g/mol | [4][8] |

| Melting Point | 42-43 °C | [4][6] |

| Boiling Point | 125-130 °C at 2 mmHg | [4] |

| Redox Potential (at pH 7) | -0.33 V | [4][9] |

| pKa of Thiol Groups | 9.2 and 10.1 | [4][10] |

| Solubility in Water | Highly soluble (up to 1500 mg/ml) | [8][9] |

Mechanism of Action: Disulfide Bond Reduction

The remarkable reducing power of DTT stems from its ability to readily undergo thiol-disulfide exchange reactions.[3] The process of reducing a protein disulfide bond occurs in a two-step mechanism:

-

Formation of a Mixed Disulfide: One of the thiol groups of DTT attacks a sulfur atom of the protein's disulfide bond, forming an unstable mixed disulfide intermediate. This initial reaction cleaves the original disulfide bond, reducing one of the cysteine residues.[3][11]

-

Intramolecular Cyclization: The second thiol group of the same DTT molecule then attacks the sulfur atom of the mixed disulfide, leading to the formation of a stable, six-membered ring with an internal disulfide bond (oxidized DTT).[3][12] This intramolecular reaction is highly favorable and drives the overall reaction to completion, resulting in the full reduction of the protein's disulfide bond.[12]

The reducing power of DTT is pH-dependent, with optimal activity observed at pH values above 7.[3] This is because the thiolate anion (-S⁻), the reactive form of the thiol group, is more prevalent at higher pH levels.[3]

Applications in Research and Drug Development

DTT is a versatile reagent with a wide array of applications in scientific research and the development of therapeutics.

-

Protein Denaturation for Electrophoresis: In techniques like SDS-PAGE, DTT is a standard component of sample loading buffers.[1][12] It effectively reduces disulfide bonds, ensuring that proteins are fully denatured and migrate through the gel based on their molecular weight.

-

Enzyme Activity Preservation: Many enzymes contain cysteine residues in their active sites that are crucial for their catalytic function. DTT is often included in enzyme storage and assay buffers to maintain these residues in their reduced, active state, thereby preserving enzymatic activity.[3]

-

Preventing Protein Aggregation: By preventing the formation of intermolecular disulfide bonds, DTT helps to inhibit protein aggregation, which is a critical consideration during protein purification, storage, and formulation of protein-based drugs.[3]

-

RNA and DNA Research: DTT can be used to inactivate ribonucleases (RNases) by reducing their disulfide bonds, which is essential for protecting RNA integrity during extraction and analysis.[3] It is also used to deprotect thiolated DNA, preventing the formation of dimers that can interfere with downstream applications like immobilization on biosensors.[4]

-

Mass Spectrometry: In proteomics workflows, proteins are typically reduced and alkylated before enzymatic digestion and analysis by mass spectrometry. DTT is a commonly used reducing agent in these protocols to ensure complete digestion and accurate peptide identification.[7][9]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds for SDS-PAGE

This protocol describes the standard procedure for reducing protein samples prior to analysis by SDS-PAGE.

Materials:

-

Protein sample

-

2x Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a buffering agent)

-

1 M this compound (DTT) stock solution (freshly prepared in deionized water)

Procedure:

-

To your protein sample, add an equal volume of 2x Laemmli sample buffer.

-

Add 1 M DTT to the sample mixture to a final concentration of 50-100 mM. For example, add 5-10 µL of 1 M DTT to a final sample volume of 100 µL.

-

Vortex the sample gently to mix.

-

Incubate the sample at 95-100°C for 5-10 minutes.

-

Cool the sample to room temperature before loading onto the SDS-PAGE gel.

Protocol 2: Reduction and Alkylation of Proteins for Mass Spectrometry

This protocol outlines a general workflow for the reduction and subsequent alkylation of proteins in solution, a common sample preparation step for mass spectrometry-based proteomics.

Materials:

-

Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Denaturing buffer (e.g., 8 M Urea in 50 mM Ammonium Bicarbonate)

-

1 M DTT stock solution (freshly prepared)

-

500 mM Iodoacetamide (IAA) solution (freshly prepared in the dark)

-

Quenching solution (e.g., 1 M DTT)

-

Sequencing-grade trypsin

Procedure:

-

Denaturation: Resuspend the protein sample in the denaturing buffer to a final concentration of 1-5 mg/mL.

-

Reduction: Add 1 M DTT to the denatured protein solution to a final concentration of 10 mM. Incubate the mixture for 1 hour at 37°C with gentle shaking.

-

Alkylation: Cool the sample to room temperature. Add 500 mM IAA solution to a final concentration of 55 mM. Incubate for 45 minutes at room temperature in the dark.

-

Quenching: Add 1 M DTT to a final concentration of 20 mM to quench the excess IAA. Incubate for 15 minutes at room temperature.

-

Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to less than 2 M. Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

-

Sample Cleanup: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction) prior to LC-MS/MS analysis.

Stability and Storage

DTT is susceptible to oxidation by air, particularly in solution.[4] Therefore, solid DTT should be stored at 2-8°C under a dry, inert atmosphere.[12] DTT solutions are not stable and should be prepared fresh before use.[3] For short-term storage, aliquots of DTT solutions can be stored at -20°C. The half-life of DTT in solution decreases as the pH and temperature increase.[4]

Conclusion

This compound is a powerful and versatile reducing agent that has become an essential tool for scientists working with proteins and other biological macromolecules. Its ability to efficiently reduce disulfide bonds is critical for a wide range of applications, from basic protein characterization to the development of complex biotherapeutics. A thorough understanding of its chemical properties, mechanism of action, and proper handling is paramount for its effective use in the laboratory. By following established protocols and considering the factors that influence its stability and reactivity, researchers can harness the full potential of DTT to advance their scientific endeavors.

References

- 1. This compound › SDS PAGE Protein Standards›SDS and Native PAGE›Electrophoresis › SERVA Electrophoresis GmbH [serva.de]

- 2. agscientific.com [agscientific.com]

- 3. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 4. broadpharm.com [broadpharm.com]

- 5. Analysis of Disulfide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. astralscientific.com.au [astralscientific.com.au]

- 10. usbio.net [usbio.net]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Preparing protein samples for sds-page [ruf.rice.edu]

The Discovery and Enduring Legacy of Cleland's Reagent: An In-depth Technical Guide

Introduction

In the landscape of biochemical research, few reagents have achieved the ubiquitous and indispensable status of 1,4-dithiothreitol (DTT), widely known as Cleland's Reagent. Introduced in 1964 by W. Wallace "Mo" Cleland, this small molecule revolutionized protein chemistry by providing a powerful and convenient tool for the protection and reduction of sulfhydryl groups.[1][2][3][4] This technical guide delves into the discovery, history, physicochemical properties, and key applications of Cleland's Reagent, offering researchers, scientists, and drug development professionals a comprehensive resource for its effective use.

A Historical Perspective: The Genesis of a "Classic" Reagent

Prior to 1964, researchers relied heavily on reagents like β-mercaptoethanol to prevent the oxidation of sulfhydryl groups in proteins and other biological molecules. While effective, these compounds were notorious for their noxious odor and the need for use in high concentrations. W. Wallace Cleland, a prominent biochemist at the University of Wisconsin-Madison, sought a more user-friendly and efficient alternative.[4] His work culminated in the synthesis and characterization of dithiothreitol, a dithiol that not only lacked the offensive smell of its predecessors but also offered superior reducing power.[4] The original paper, published in Biochemistry in 1964, detailed the reagent's properties and its remarkable ability to quantitatively reduce disulfide bonds.[5] The reagent's profound impact on the field is evidenced by the paper being cited thousands of times, solidifying its status as a "Citation Classic."[4]

Physicochemical Properties of Cleland's Reagent

The efficacy of DTT stems from its unique chemical structure and resulting physicochemical properties. A solid at room temperature, it is highly soluble in water, making it easy to incorporate into aqueous buffers.[6][7]

| Property | Value | References |

| Chemical Formula | C₄H₁₀O₂S₂ | [6] |

| Molecular Weight | 154.25 g/mol | [6] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 42-43 °C | [6] |

| pKa of Thiol Groups | 9.2 and 10.1 | [6] |

| Redox Potential (pH 7) | -0.33 V | [6] |

Redox Potential and pH Dependence:

Mechanism of Action: A Favorable Ring Closure

The remarkable reducing strength of DTT is attributed to its ability to form a stable six-membered ring upon oxidation. The reduction of a disulfide bond by DTT proceeds through a two-step thiol-disulfide exchange reaction.

References

- 1. W. Wallace Cleland - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]

- 4. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. DL-Dithiothreitol | 3483-12-3 [chemicalbook.com]

Dithiothreitol's Redox Potential: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core principles, experimental applications, and quantitative analysis of dithiothreitol (DTT) as a pivotal reducing agent in scientific research.

Introduction

This compound (DTT), also known as Cleland's reagent, is a small-molecule redox reagent indispensable in biochemistry and molecular biology.[1] Its primary function is to reduce disulfide bonds in proteins and peptides, thereby preventing the formation of intramolecular and intermolecular disulfide linkages between cysteine residues.[1] This property is crucial for maintaining protein stability and function during a wide array of experimental procedures. This technical guide provides a comprehensive overview of DTT's redox potential, its significance in various research applications, detailed experimental protocols, and a comparative analysis with other common reducing agents.

The Redox Chemistry of this compound

DTT is an unusually strong reducing agent, a characteristic attributable to its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[2] This intramolecular cyclization drives the reduction reaction to completion.[2]

The reduction of a typical disulfide bond by DTT is a two-step process involving sequential thiol-disulfide exchange reactions.[1][2] Initially, one of DTT's thiol groups reacts with the target disulfide bond to form a mixed disulfide intermediate.[1][3] Subsequently, the second thiol group of the same DTT molecule attacks this intermediate, leading to the formation of the stable cyclic oxidized DTT and the fully reduced target molecule.[1][3]

The standard redox potential of DTT at pH 7 is -0.33 V .[2][4] This low redox potential allows it to quantitatively reduce most accessible biological disulfides.[2] The reducing power of DTT is pH-dependent, with optimal activity observed at pH values above 7.[1] This is because the reactive species is the thiolate anion (-S⁻), which becomes more predominant at higher pH levels.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for DTT and compare it with other commonly used reducing agents, Tris(2-carboxyethyl)phosphine (TCEP) and β-mercaptoethanol (BME).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Standard Redox Potential (pH 7) | -0.33 V | [2][4] |

| pKa of Thiol Groups | ~8.3 | [4] |

| Optimal pH Range for Reduction | 7.1 - 8.0 | [2] |

| Half-life at pH 6.5 (20°C) | 40 hours | |

| Half-life at pH 8.5 (20°C) | 1.4 hours |

Table 2: Comparison of Common Reducing Agents

| Feature | This compound (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-mercaptoethanol (BME) |

| Reducing Strength | Strong | Stronger than DTT at pH < 8.0 | Less strong than DTT |

| Optimal pH Range | > 7.0 | 1.5 - 8.5 | > 7.5 |

| Stability | Prone to air oxidation, especially in the presence of metal ions. More stable with metal chelators. | More stable than DTT, especially in the absence of metal chelators. Not very stable in phosphate buffers. | More stable than DTT at pH 6.5, but less stable at pH 8.5. Higher volatility. |

| Odor | Slight sulfur smell | Odorless | Strong, unpleasant odor |

| Reactivity with Maleimides | Inhibits maleimide labeling | Does not significantly interfere | Reacts with maleimides |

| Use in Immobilized Metal Affinity Chromatography (IMAC) | Can interfere due to metal chelation (e.g., Nickel) | Preferred, as it does not reduce metals used in IMAC | Can interfere |

Experimental Protocols

Protocol 1: General Protein Disulfide Bond Reduction

This protocol outlines the basic procedure for reducing disulfide bonds in protein or peptide solutions.

Materials:

-

Protein/peptide solution in a suitable buffer (e.g., Tris, HEPES)

-

This compound (DTT)

-

(Optional) Alkylation reagent (e.g., Iodoacetamide)

Procedure:

-

Prepare a fresh stock solution of DTT (e.g., 1 M in water). It is recommended to prepare this fresh for each use to ensure maximum activity.[3]

-

Add the DTT stock solution to the protein or peptide solution to achieve a final concentration of 1-10 mM for maintaining reduced proteins or 50-100 mM for complete reduction for applications like electrophoresis.[2]

-

Incubate the reaction mixture. Incubation for 10-30 minutes at room temperature is often sufficient.[2] For more resistant disulfide bonds, incubation can be performed at higher temperatures (e.g., 37°C or 56°C).[2]

-

(Optional) For applications where re-oxidation is a concern, such as in mass spectrometry, an alkylation step can be performed. After reduction, add an alkylating agent like iodoacetamide to a final concentration of 15-50 mM and incubate in the dark at room temperature for 30 minutes to cap the free sulfhydryl groups.[3]

-

(Optional) Quench any excess alkylating reagent by adding a small amount of DTT.[3]

Protocol 2: Determination of Experimental Redox Potential using RP-HPLC

This method allows for the determination of the actual redox potential of an in vitro sample by measuring the concentrations of reduced (DTTred) and oxidized (DTTox) DTT.[5][6]

Materials:

-

Experimental sample containing DTT

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector

-

C18 column

-

Mobile phases (e.g., HPLC-grade acetonitrile, water, and trifluoroacetic acid)

-

DTTox standard solutions for calibration

Procedure:

-

Calibration:

-

Prepare a series of DTTox standard solutions of known concentrations.[6]

-

Inject each standard onto the RP-HPLC system and record the chromatogram, monitoring absorbance at 280 nm.[6]

-

Integrate the peak corresponding to DTTox to obtain the integrated area (IA280).[6]

-

Plot a standard curve of IA280 versus [DTTox] and determine the conversion factor (CF280) from the slope of the linear fit.[6]

-

-

Sample Analysis:

-

Inject the experimental sample onto the RP-HPLC system under the same conditions used for calibration.

-

Integrate the peak corresponding to DTTox in the sample chromatogram to get the IA280.

-

-

Data Analysis:

-

Calculate the concentration of oxidized DTT ([DTTox]) in the sample using the conversion factor: [DTTox] = IA280 / CF280.[6]

-

Calculate the concentration of reduced DTT ([DTTred]) by subtracting the calculated [DTTox] from the total initial DTT concentration ([DTT0]): [DTTred] = [DTT0] - [DTTox].[6]

-

Calculate the experimental redox potential (E) using the Nernst equation:[6] E = E0 - (RT/nF) * ln([DTTred]/[DTTox]) Where:

-

E0 is the standard redox potential of DTT at the experimental pH.

-

R is the ideal gas constant.

-

T is the temperature in Kelvin.

-

n is the number of electrons transferred (2 for the DTTred/DTTox couple).

-

F is the Faraday constant.

-

-

Protocol 3: Manipulating Protein Folding in the Endoplasmic Reticulum (ER)

This protocol describes how to use DTT to study protein folding and disulfide bond formation in living cells by manipulating the redox environment of the ER.[7][8]

Materials:

-

Cultured cells (e.g., CHO cells) expressing the protein of interest

-

Cell culture medium

-

This compound (DTT)

-

(Optional) Reagents for immunoprecipitation and SDS-PAGE analysis

Procedure:

-

Culture the cells expressing the target glycoprotein.

-

To induce a reductive state in the ER, add DTT directly to the cell culture medium at a final concentration of 1-5 mM.[7] This will prevent the formation of disulfide bonds in newly synthesized proteins and can reduce already formed disulfide bonds within the ER.[7][8]

-

Incubate the cells for the desired period to study the effects on protein folding, oligomerization, and transport.

-

To reverse the effect and allow for oxidative folding, wash the cells to remove the DTT-containing medium and replace it with fresh medium. This will allow for the rapid oxidation and folding of the previously reduced protein.[8]

-

At various time points, lyse the cells and analyze the protein of interest by methods such as immunoprecipitation followed by non-reducing SDS-PAGE to assess its folding and oligomeric state.

Signaling Pathways and Logical Relationships

DTT's ability to alter the cellular redox state makes it a valuable tool for studying redox-sensitive signaling pathways.

DTT-Induced Apoptosis Pathway

DTT can induce apoptosis in certain cell lines, such as HL-60, through a novel pathway that is independent of mitochondria and involves the early activation of caspase-3.[9]

Experimental Workflow for Protein Reduction and Analysis

A typical workflow for preparing a protein sample for analysis, such as mass spectrometry, involves reduction and alkylation steps to ensure disulfide bonds are permanently broken.

Logical Relationship of DTT in Preventing Protein Aggregation

DTT plays a crucial role in preventing protein aggregation by maintaining cysteine residues in their reduced state, thus inhibiting the formation of intermolecular disulfide bonds.

Significance in Drug Development

In the pharmaceutical industry, DTT is a critical reagent in the development and formulation of biotherapeutics. Its applications include:

-

Protein Characterization: DTT is used to reduce disulfide bonds in proteins, a crucial step for the structural and functional analysis of protein-based drugs like monoclonal antibodies.[3]

-

Formulation and Stability Testing: DTT helps in maintaining the stability of therapeutic proteins by preventing oxidation and aggregation during manufacturing and storage.

-

Enzyme Activity Assays: By keeping critical cysteine residues in their reduced state, DTT helps preserve the catalytic activity of enzymes used in various drug discovery and development assays.[1]

-

Studying Thiol-Based Drug Interactions: The inclusion of DTT in experimental buffers is essential to differentiate between a true allosteric mechanism of a drug candidate and non-specific thiol-based interference.

Conclusion

This compound's low redox potential and its ability to efficiently reduce disulfide bonds make it a cornerstone reagent in life sciences research and drug development. A thorough understanding of its chemical properties, optimal usage conditions, and its effects on biological systems is paramount for obtaining accurate and reproducible experimental results. This guide provides a foundational understanding and practical protocols to aid researchers in effectively utilizing DTT in their studies. The continued exploration of DTT's role in modulating cellular redox signaling pathways will undoubtedly open new avenues for therapeutic intervention and a deeper understanding of cellular physiology.

References

- 1. agscientific.com [agscientific.com]

- 2. broadpharm.com [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. interchim.fr [interchim.fr]

- 5. Using UV-absorbance of intrinsic this compound (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using UV-absorbance of intrinsic this compound (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 8. Manipulating disulfide bond formation and protein folding in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis induced by this compound in HL-60 cells shows early activation of caspase 3 and is independent of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Dithiothreitol (DTT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent indispensable in many life science applications.[1][2][3] Its primary function is to reduce disulfide bonds in proteins and peptides, protecting thiol groups from oxidation and thereby maintaining protein structure and function.[1][2][3] Understanding the solubility of DTT in various solvents is critical for its effective use in a wide range of experimental and biopharmaceutical processes, from protein purification and analysis to drug formulation. This technical guide provides an in-depth overview of DTT's solubility, detailed experimental protocols for its determination, and a visualization of its mechanism of action.

Core Concepts: The Chemistry of DTT Solubility

DTT's solubility is governed by its chemical structure, which includes two hydroxyl (-OH) and two thiol (-SH) groups. These functional groups allow for hydrogen bonding with polar solvents, rendering DTT highly soluble in aqueous solutions and other polar organic solvents. The presence of the thiol groups also makes DTT susceptible to oxidation, a factor that must be considered when preparing and storing DTT solutions.

Quantitative Solubility of DTT

While DTT is widely reported as soluble in a variety of common laboratory solvents, precise quantitative data can be limited. The following table summarizes the available quantitative and qualitative solubility information for DTT in several solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the DTT and the solvent.

| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Notes |

| Water | H₂O | 50 mg/mL[1][4][5] to 1500 mg/mL[6] | Freely soluble, forms a clear, colorless solution.[1][4][5] |

| Ethanol | C₂H₅OH | Freely Soluble[1][3][7] | No precise quantitative data readily available. |

| Methanol | CH₃OH | Soluble | No precise quantitative data readily available. |

| Acetone | C₃H₆O | Freely Soluble[1][7] | No precise quantitative data readily available. |

| Ethyl Acetate | C₄H₈O₂ | Freely Soluble[3][7] | No precise quantitative data readily available. |

| Chloroform | CHCl₃ | Freely Soluble[1][3][7] | No precise quantitative data readily available. |

| Diethyl Ether | (C₂H₅)₂O | Freely Soluble[1][3][7] | No precise quantitative data readily available. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | No precise quantitative data readily available. |

Experimental Protocols

I. Protocol for Determining the Solubility of DTT in a Given Solvent

This protocol outlines a general method for determining the solubility of DTT, adapted from standard laboratory procedures for solubility determination of organic compounds.

Objective: To determine the approximate solubility of DTT in a specific solvent at a controlled temperature.

Materials:

-

This compound (DTT), solid

-

Solvent of interest (e.g., ethanol, acetone)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Micropipettes

-

Spectrophotometer (optional, for quantitative analysis)

-

Glass vials with screw caps

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid DTT to a glass vial. The exact amount will depend on the expected solubility. A starting point could be to add approximately 100 mg of DTT to 1 mL of the solvent.

-

Add a known volume of the solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a vortex mixer for 1-2 minutes every hour for a period of at least 24 hours to ensure equilibrium is reached. The solution should remain in contact with an excess of the solid DTT throughout this period.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, carefully remove the vial from the incubator.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved DTT.

-

-

Determination of Solute Concentration:

-

Gravimetric Method (for less volatile solvents):

-

Carefully withdraw a known volume of the clear supernatant using a micropipette.

-

Transfer the supernatant to a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of DTT.

-

Once the solvent is completely evaporated, weigh the vial containing the dried DTT residue.

-

Calculate the solubility by subtracting the initial weight of the vial from the final weight and dividing by the volume of the supernatant taken.

-

-

Spectrophotometric Method (if DTT has a chromophore in the solvent or can be derivatized):

-

This method is generally not directly applicable as DTT itself does not have a strong UV absorbance. However, derivatization with a chromogenic reagent that reacts specifically with thiols could be employed.

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area, especially when using volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for DTT and the specific solvent being used for detailed safety information.

II. Protocol for the Reduction of Protein Disulfide Bonds using DTT

This protocol describes the general procedure for using DTT to reduce disulfide bonds in a protein sample.

Objective: To reduce the disulfide bonds within a protein sample to free sulfhydryl groups.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, PBS)

-

This compound (DTT)

-

Vortex mixer

-

Incubator or water bath

Procedure:

-

Preparation of DTT Stock Solution:

-

Prepare a fresh stock solution of DTT (e.g., 1 M in water or a suitable buffer). DTT solutions are prone to oxidation, so it is recommended to prepare them fresh before use.

-

-

Reduction Reaction:

-

Add the DTT stock solution to the protein sample to achieve the desired final concentration. The optimal concentration of DTT can vary depending on the protein and the number of disulfide bonds, but a final concentration of 10-100 mM is commonly used for complete reduction.

-

Gently mix the solution by vortexing.

-

-

Incubation:

-

Incubate the reaction mixture at a suitable temperature. For many proteins, incubation at 37°C for 30-60 minutes is sufficient. For more resistant disulfide bonds, higher temperatures or longer incubation times may be necessary.

-

-

Downstream Processing:

-

Following the reduction, the DTT can be removed if necessary for downstream applications (e.g., through dialysis, size-exclusion chromatography, or buffer exchange).

-

Visualizations

Mechanism of Disulfide Bond Reduction by DTT

The following diagram illustrates the two-step mechanism by which DTT reduces a disulfide bond. The reaction proceeds through a thiol-disulfide exchange, leading to the formation of a stable six-membered ring of oxidized DTT and the reduced target protein.

Caption: Mechanism of disulfide bond reduction by DTT.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow for determining the solubility of DTT.

Caption: Workflow for determining DTT solubility.

Conclusion

A thorough understanding of DTT's solubility characteristics is fundamental for its effective application in research, development, and manufacturing. While DTT exhibits broad solubility in aqueous and many organic solvents, this guide highlights the need for more precise quantitative data in various conditions. The provided experimental protocols offer a framework for researchers to determine solubility in their specific systems and to effectively utilize DTT for its primary role as a reducing agent. The visualizations further clarify the mechanism of action and the experimental process, serving as a valuable resource for scientists and professionals in the field.

References

- 1. agscientific.com [agscientific.com]

- 2. neolab.de [neolab.de]

- 3. astralscientific.com.au [astralscientific.com.au]

- 4. ulab360.com [ulab360.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. This compound | C4H10O2S2 | CID 439196 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of Thiol-Disulfide Exchange Reactions with Dithiothreitol (DTT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent indispensable in cellular and molecular biology, biochemistry, and drug development.[1][2] Its primary function lies in the reduction of disulfide bonds (-S-S-) to their corresponding thiols (-SH), a process critical for maintaining the reduced state of proteins, preventing oxidative damage, and enabling the study of protein structure and function. This technical guide provides a comprehensive overview of the fundamental principles governing thiol-disulfide exchange reactions with DTT, including the reaction mechanism, kinetics, thermodynamics, and key experimental protocols.

Core Principles of Thiol-Disulfide Exchange with DTT

The reducing power of DTT stems from its two thiol groups, which readily engage in a thiol-disulfide exchange reaction. This process is characterized by its mechanism, kinetics, and dependence on environmental factors such as pH.

Reaction Mechanism

The reduction of a disulfide bond by DTT is a two-step process:

-

Formation of a Mixed Disulfide: The reaction is initiated by the nucleophilic attack of one of DTT's thiolate anions (-S⁻) on one of the sulfur atoms of the target disulfide bond. This results in the formation of an unstable mixed-disulfide intermediate.[2][3]

-

Intramolecular Cyclization: The second thiol group of the DTT moiety in the mixed disulfide then attacks the sulfur atom of the original disulfide, leading to the formation of a stable, six-membered cyclic disulfide (oxidized DTT) and the release of the reduced target molecule containing two free thiol groups.[2][3] The high propensity of DTT to form this stable ring structure drives the reaction to completion.[4]

Kinetics of the Reaction

The rate of thiol-disulfide exchange is influenced by several factors, including the concentration of reactants, pH, temperature, and the steric accessibility of the disulfide bond. The reaction generally follows second-order kinetics, being first order with respect to both the DTT concentration and the disulfide concentration.[5]

pH Dependence

The reducing activity of DTT is highly dependent on pH. The reactive species in the thiol-disulfide exchange is the thiolate anion (-S⁻).[4] Therefore, the reaction rate increases with pH as the concentration of the thiolate form of DTT increases. The optimal pH range for DTT as a reducing agent is typically above 7.0.[3]

Redox Potential

DTT is a strong reducing agent, reflected by its standard redox potential (E°') of -0.33 V at pH 7 .[3][6] This negative redox potential indicates a strong tendency to donate electrons and reduce other molecules.

Quantitative Data

A summary of key quantitative parameters for DTT and its thiol-disulfide exchange reactions is presented below.

Table 1: Physicochemical Properties of this compound (DTT)

| Property | Value | Reference(s) |

| Standard Redox Potential (E°' at pH 7) | -0.33 V | [3][6] |

| pKa of Thiol Group 1 | 9.2 | [4] |

| pKa of Thiol Group 2 | 10.1 | [4] |

Table 2: Second-Order Rate Constants for the Reduction of Disulfides by DTT

| Disulfide Substrate | Rate Constant (k) at pH ~7 (M⁻¹s⁻¹) | Reference(s) |

| Insulin | 5 | |

| Oxidized Glutathione (GSSG) | Not explicitly found for DTT, but the equilibrium is favorable. | |

| Cys6-Cys120 in α-lactalbumin | ~140 times more reactive than a typical accessible disulfide | [5] |

| General accessible disulfides | 0.1 - 10 |

Table 3: Equilibrium Constants for Thiol-Disulfide Exchange Reactions Involving DTT

| Reaction | Equilibrium Constant (Keq) | Reference(s) |

| DTT (reduced) + GSSG ⇌ DTT (oxidized) + 2 GSH | ~200 | [7] |

Experimental Protocols

Accurate and reproducible experimental design is crucial for studying thiol-disulfide exchange reactions. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This protocol describes the determination of free sulfhydryl groups in a sample using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

-

DTNB stock solution (4 mg/mL in reaction buffer)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

-

Sample containing free thiols

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare fresh DTNB stock solution and reaction buffer.

-

Reaction Setup:

-

In a cuvette, mix a known volume of the sample with the reaction buffer to a final volume of 1 mL.

-

Add a small, fixed volume of the DTNB stock solution (e.g., 50 µL) to the cuvette.

-

Prepare a blank by adding the same volume of reaction buffer instead of the sample.

-

-

Incubation: Incubate the reaction mixture at room temperature for 15 minutes to allow for complete color development.[8]

-

Measurement: Measure the absorbance of the solution at 412 nm using the spectrophotometer, zeroed against the blank.

-

Calculation: The concentration of free thiols can be determined using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where:

-

ε (molar extinction coefficient of the TNB²⁻ product) = 14,150 M⁻¹cm⁻¹

-

l (path length of the cuvette) = 1 cm

-

Protocol 2: General Procedure for the Reduction of Protein Disulfide Bonds by DTT

This protocol outlines the general steps for reducing disulfide bonds in a protein sample.

Materials:

-

Protein sample in a suitable buffer (e.g., Tris-HCl, HEPES)

-

DTT stock solution (e.g., 1 M in water, freshly prepared)

-

Incubator or water bath

Procedure:

-

Sample Preparation: Prepare the protein solution in a buffer at a pH between 7.0 and 8.5.

-

Addition of DTT: Add the DTT stock solution to the protein solution to achieve the desired final concentration. Typical concentrations for protein reduction range from 1 to 10 mM.[3]

-

Incubation: Incubate the reaction mixture at a suitable temperature (e.g., room temperature, 37°C, or 56°C) for a specific duration (e.g., 15-60 minutes).[3] The optimal time and temperature will depend on the specific protein and the accessibility of its disulfide bonds.

-

Downstream Processing: After reduction, the excess DTT may need to be removed for subsequent experiments. This can be achieved by dialysis, gel filtration, or spin columns.

Protocol 3: Monitoring Thiol-Disulfide Exchange Kinetics by UV-Vis Spectrophotometry

This protocol describes how to monitor the kinetics of a DTT-mediated disulfide reduction by observing the increase in absorbance at 280 nm due to the formation of oxidized DTT.

Materials:

-

Disulfide-containing substrate

-

DTT solution

-

Reaction buffer (pH > 7.0)

-

UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Instrument Setup: Set the spectrophotometer to measure absorbance at 280 nm. Equilibrate the cuvette holder to the desired reaction temperature.

-

Reaction Initiation:

-

In a quartz cuvette, add the reaction buffer and the disulfide-containing substrate.

-

Place the cuvette in the spectrophotometer and record a baseline absorbance.

-

Initiate the reaction by adding a small volume of a concentrated DTT solution to the cuvette and mix quickly.

-

-

Data Acquisition: Immediately start recording the absorbance at 280 nm over time. The rate of increase in absorbance is proportional to the rate of formation of oxidized DTT, and thus to the rate of disulfide reduction.

-

Data Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. The second-order rate constant can be calculated if the concentrations of the reactants are known.

Mandatory Visualizations

Reaction Mechanism of DTT

Caption: The two-step mechanism of disulfide bond reduction by DTT.

Experimental Workflow for Ellman's Test

Caption: A typical experimental workflow for the quantification of free thiols.

Logical Relationship of pH and DTT Activity

Caption: The relationship between pH, DTT thiolate concentration, and reaction rate.

References

- 1. researchgate.net [researchgate.net]

- 2. agscientific.com [agscientific.com]

- 3. broadpharm.com [broadpharm.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Kinetics of disulfide bond reduction in alpha-lactalbumin by this compound and molecular basis of superreactivity of the Cys6-Cys120 disulfide bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Preparing a Stable 1M Dithiothreitol (DTT) Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent crucial for protecting proteins from oxidation and for reducing disulfide bonds.[1][2][3] Its ability to maintain sulfhydryl (-SH) groups in a reduced state makes it an indispensable tool in protein chemistry, molecular biology, and various biochemical assays.[1][4] Applications range from preserving enzyme activity and preventing protein aggregation to denaturing proteins for electrophoresis.[1][4][5] However, DTT solutions are susceptible to oxidation, necessitating standardized preparation and storage protocols to ensure their efficacy and stability.[1][6] This document provides a detailed protocol for preparing a stable 1M DTT stock solution, along with essential data on its chemical properties and stability.

Chemical Properties of this compound (DTT)

A thorough understanding of DTT's chemical properties is fundamental to its proper handling and use. Key characteristics are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₄H₁₀O₂S₂ | [7] |

| Molecular Weight | 154.25 g/mol | [5][7] |

| Appearance | White crystalline powder | [8] |

| Solubility | Highly soluble in water, ethanol, acetone, and ethyl acetate.[9] | [1][9] |

| Redox Potential | -0.33 V (at pH 7) | [1][2] |

| pKa of Thiol Groups | 9.2 and 10.1 | [1] |